molecular formula C23H34N4O5 B12729101 N-(2-Methoxyphenyl)piperazine hemicarbonate CAS No. 82010-88-6

N-(2-Methoxyphenyl)piperazine hemicarbonate

Cat. No.: B12729101
CAS No.: 82010-88-6
M. Wt: 446.5 g/mol
InChI Key: INQXKLUQTNOTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)piperazine hemicarbonate is a chemical compound of interest in several biomedical research fields, particularly as a structural analog for developing novel therapeutic agents. Piperazine derivatives are a versatile class of compounds known for their diverse biological activities. Recent scientific investigations highlight the significant potential of structurally similar piperazine derivatives. For instance, novel 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated as radioprotective agents, demonstrating efficacy in mitigating DNA damage caused by gamma radiation in human cell lines, with some compounds showing superior safety profiles compared to existing countermeasures like amifostine . Furthermore, other piperazine-containing compounds have shown potent cytotoxic properties and the ability to induce apoptosis in human cancer cell lines, suggesting a promising avenue for oncological research . The piperazine core is also being explored in immunology, with bridged piperazines developed as small-molecule modulators of Tumor Necrosis Factor-alpha (TNFα), a key target in inflammatory and autoimmune diseases . Researchers can utilize this compound as a key intermediate or precursor to explore these and other mechanisms. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

82010-88-6

Molecular Formula

C23H34N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

carbonic acid;1-(2-methoxyphenyl)piperazine

InChI

InChI=1S/2C11H16N2O.CH2O3/c2*1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;2-1(3)4/h2*2-5,12H,6-9H2,1H3;(H2,2,3,4)

InChI Key

INQXKLUQTNOTIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.COC1=CC=CC=C1N2CCNCC2.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Route

The key intermediate, 1-(2-methoxyphenyl)piperazine, is typically prepared via nucleophilic substitution or reductive amination methods involving:

  • Starting Materials: 2-methoxyaniline or 2-methoxyphenyl halides and piperazine
  • Reaction Conditions:
    • Use of organic solvents such as tetrahydrofuran (THF) or toluene
    • Catalysts or bases to facilitate nucleophilic substitution
    • Controlled temperature to optimize yield and minimize side reactions

Example Method

  • React 2-methoxyphenyl chloride with piperazine under reflux in an organic solvent.
  • Use a base such as potassium carbonate to neutralize the generated acid.
  • Purify the product by distillation or recrystallization.

This method yields 1-(2-methoxyphenyl)piperazine with high purity, suitable for further conversion.

Formation of Hemicarbonate Salt

Hemicarbonate Salt Preparation

The hemicarbonate salt is formed by reacting 1-(2-methoxyphenyl)piperazine with carbon dioxide or a suitable carbonate source under controlled conditions:

  • Carbonate Source: Carbon dioxide gas or alkyl carbonate reagents
  • Reaction Medium: Typically an organic solvent or aqueous-organic mixture
  • Conditions: Mild temperature and pressure to facilitate salt formation without decomposition

This salt formation enhances the compound’s stability, solubility, and handling properties, making it suitable for pharmaceutical applications.

Industrial and Laboratory Scale Synthesis Considerations

Purification Techniques

  • Distillation: Used to purify the base compound before salt formation.
  • Crystallization: Employed to isolate the hemicarbonate salt in pure form.
  • Chromatography: May be used for analytical purity assessment.

Comparative Data Table of Preparation Steps

Step Process Description Reagents/Conditions Outcome/Purpose
1 Nucleophilic substitution of 2-methoxyphenyl halide with piperazine 2-methoxyphenyl chloride, piperazine, K2CO3, reflux in THF or toluene Formation of 1-(2-methoxyphenyl)piperazine
2 Purification of base compound Distillation or recrystallization Obtain pure 1-(2-methoxyphenyl)piperazine
3 Hemicarbonate salt formation CO2 gas or carbonate source, mild temperature Conversion to hemicarbonate salt for stability
4 Final purification Crystallization or filtration Isolate pure N-(2-methoxyphenyl)piperazine hemicarbonate

Research Findings and Notes

  • The 1-(2-methoxyphenyl)piperazine moiety is known for its dopaminergic receptor blocking activity and is a key intermediate in various pharmacologically active compounds.
  • Hemicarbonate salt formation is a strategic step to improve compound handling and bioavailability.
  • Industrial processes for related piperazine derivatives emphasize environmentally friendly and scalable methods, including catalytic hydrogenation and solvent recovery, which can be adapted for this compound.
  • No direct, detailed industrial-scale synthesis of this compound is widely published, but the synthesis principles align with standard piperazine chemistry and carbonate salt formation.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

N-(2-Methoxyphenyl)piperazine hemicarbonate, with the molecular formula C23H34N4O5C_{23}H_{34}N_{4}O_{5} and a molecular weight of 446.5 g/mol, is a derivative of 1-(2-methoxyphenyl)piperazine. Its unique structure includes a hemicarbonate moiety, which is significant for its biological activity. The compound exhibits solubility in organic solvents like chloroform and methanol but is insoluble in water, indicating its hydrophobic nature .

Neuropharmacology

This compound has shown potential in modulating dopaminergic and serotonergic systems, which are crucial for various neurological functions. Research indicates that it effectively blocks striatal dopaminergic receptors, making it relevant for studies on neuropsychiatric disorders such as schizophrenia and depression .

  • Dopaminergic Activity : The compound's ability to block dopamine receptors suggests potential applications in treating conditions characterized by dopaminergic dysregulation .
  • Serotonergic Activity : It has been linked to the modulation of serotonin receptors, specifically 5-HT1A and 5-HT2A, enhancing its profile as an antidepressant candidate .

Anticancer Research

Recent studies have explored the synthesis of novel compounds based on this compound that exhibit anticancer properties. For instance, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines and their ability to inhibit carbonic anhydrase enzymes, which play a role in tumor growth and metastasis .

  • Case Study : A series of new compounds derived from this base structure were tested for their binding affinity to serotonin receptors and showed promising results in inhibiting cancer cell proliferation .

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of other pharmacologically active agents. Its derivatives have been used to enhance the selectivity and affinity for dopamine D3 receptors, which are implicated in several neurological disorders .

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems:

  • Dopamine Receptors : It acts as an antagonist at various dopamine receptor subtypes, contributing to its therapeutic potential in treating disorders related to dopamine imbalance.
  • Serotonin Receptors : The compound's interaction with serotonin receptors suggests it may have anxiolytic and antidepressant effects.

Comparison with Related Compounds

Compound NameStructure TypePrimary ApplicationBinding Affinity
This compoundPiperazine derivativeNeuropharmacologyModerate
1-(2-Methoxyphenyl)piperazinePiperazine derivativeAntidepressant researchHigh
Hybrid compounds with piperazine moietyVariousAnticancer activityVariable

Comparison with Similar Compounds

Substituent Position: 2-Methoxy vs. 4-Methoxy Derivatives

  • N-(4-Methoxyphenyl)piperazine: Structural Differences: The methoxy group at the para position (4-methoxy) alters hydrogen-bonding patterns. Crystallographic studies reveal that the N-(4-methoxyphenyl)piperazine moiety acts as a hydrogen-bond acceptor via its piperazine nitrogen, forming stable supramolecular architectures . Pharmacological Impact: Unlike the 2-methoxy derivative, N-(4-methoxyphenyl)piperazine derivatives exhibit lower affinity for dopamine receptors but retain activity at serotonin receptors.

Substituent Type: Methoxy vs. Halogenated Derivatives

  • N-(2,3-Dichlorophenyl)piperazine :

    • Receptor Selectivity : Chlorine atoms at the 2- and 3-positions enhance D3 receptor affinity. For instance, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) shows a D3 Ki of 0.7 nM and >130-fold selectivity over D2 .
    • Electronic Effects : The electron-withdrawing chlorine groups increase lipophilicity, improving blood-brain barrier penetration compared to the methoxy-substituted analogue .
  • N-(2-Chlorophenyl)piperazine :

    • Spectroscopic Properties : DFT studies indicate that replacing methoxy with chlorine at the 2-position reduces electron density on the phenyl ring, altering UV-Vis absorption profiles (π→π* transitions) and NMR chemical shifts .

Pharmacological Profiles: Receptor Affinity and Selectivity

Compound D3 Ki (nM) D2 Ki (nM) D2/D3 Selectivity 5-HT1A Ki (nM) Key References
N-(2-Methoxyphenyl)piperazine 0.18–0.4 15.7–24 60–87× 0.6–10
N-(2,3-Dichlorophenyl)piperazine 0.7 93.3 133× N/A
N-(4-Methoxyphenyl)piperazine >1000 >1000 N/A ~100
1-(3-Chlorophenyl)piperazine N/A N/A N/A 50–200
  • Dopamine Receptor Selectivity : The 2-methoxy derivative exhibits moderate D3 selectivity (60–87×), while dichlorophenyl analogues achieve >100× selectivity due to optimized steric and electronic interactions with the D3 receptor's extracellular loops .
  • Serotonin Receptor Activity : N-(2-Methoxyphenyl)piperazine derivatives, such as compound 18 (Ki = 0.6 nM for 5-HT1A), outperform 4-methoxy and chlorinated analogues in 5-HT1A binding, attributed to optimal positioning of the methoxy group for hydrogen bonding .

Structural and Electronic Considerations

  • Hydrogen Bonding : The 2-methoxy group participates in O–H···N interactions in co-crystals, enhancing molecular stability. In contrast, 4-methoxy derivatives prioritize N–H···O bonding .
  • DFT Analysis :
    • N-(2-Methoxyphenyl)piperazine has a HOMO-LUMO gap of ~4.5 eV, slightly lower than the 2-chloro analogue (~4.7 eV), indicating higher reactivity .
    • Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the methoxy oxygen lone pairs and the phenyl ring’s π-system, stabilizing the molecule .

Pharmacological and Functional Outcomes

  • Agonist vs.
  • Cytotoxicity : In propanamide derivatives, replacing phenylpiperazine with N-(2-methoxyphenyl)piperazine (compound 19 ) reduces anticancer activity, likely due to steric hindrance from the methoxy group .

Biological Activity

N-(2-Methoxyphenyl)piperazine hemicarbonate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly its interaction with serotonin receptors. This article explores its biological activity, focusing on its receptor affinity, antidepressant-like effects, and cytotoxic properties, supported by relevant case studies and research findings.

  • Molecular Formula : C11H16N2O12H2CO3C_{11}H_{16}N_2O\cdot \frac{1}{2}H_2CO_3
  • CAS Number : 82010-88-6
  • Molecular Weight : 192.26 g/mol

This compound primarily interacts with serotonin receptors, specifically the 5-HT1A, 5-HT6, and 5-HT7 subtypes. These interactions are crucial for its antidepressant-like effects and other neurological activities.

Serotonergic Receptor Affinity

Research indicates that derivatives of N-(2-methoxyphenyl)piperazine exhibit significant affinity for various serotonergic receptors:

Receptor Type Binding Affinity (Ki)
5-HT1A< 1 nM
5-HT6Not specified
5-HT7Ki = 34 nM

The most promising derivative demonstrated an affinity for the 5-HT1A receptor comparable to established antidepressants like imipramine, indicating potential therapeutic applications in mood disorders .

Antidepressant-Like Activity

In vivo studies have shown that this compound exhibits antidepressant-like effects. In the tail suspension test, a common model for assessing antidepressant activity, compounds derived from this structure showed significant reductions in immobility time at doses as low as 2.5 mg/kg body weight. This effect was noted to be stronger than that of imipramine at a higher dose of 5 mg/kg .

Sedative and Neurotoxic Effects

While demonstrating antidepressant properties, certain derivatives also displayed sedative effects at an effective dose (ED50) of 17.5 mg/kg in locomotor activity tests. However, neurotoxicity was observed at a higher threshold (TD50 = 53.2 mg/kg), indicating a need for careful dosing in potential therapeutic applications .

Case Studies

  • Antidepressant Evaluation : A study synthesized several derivatives of N-(2-methoxyphenyl)piperazine to evaluate their affinity toward serotonergic receptors and their efficacy in behavioral models of depression. The results highlighted the importance of structural modifications in enhancing receptor binding and therapeutic efficacy .
  • Cytotoxicity Assessment : Another investigation focused on the synthesis of new mono Mannich bases incorporating piperazine moieties aimed at anticancer activity. These compounds were evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory action on human carbonic anhydrase isoenzymes, showcasing a dual mechanism of action relevant to cancer therapy .

Q & A

Q. What are the optimal synthetic routes for N-(2-Methoxyphenyl)piperazine hemicarbonate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Boc Protection/Deprotection: Reacting tert-butyl dicarbonate (Boc₂O) with N-(2-methoxyphenyl)piperazine under dichloromethane (CH₂Cl₂) solvent yields tert-butyl N-(N-(2-methoxyphenyl)piperazine)carbamate (Boc-protected intermediate). Deprotection using oxalyl chloride in CH₂Cl₂ selectively removes the Boc group, yielding N-(2-Methoxyphenyl)piperazine (64% yield) .
  • Characterization: ¹H/¹³C NMR (e.g., δ 3.57 ppm for methoxy group, δ 46.3 ppm for piperazine carbons) and melting point analysis (37–40°C) confirm structural integrity .

Q. What spectroscopic and computational methods validate the structure of N-(2-Methoxyphenyl)piperazine derivatives?

Methodological Answer:

  • Experimental Techniques: FT-IR identifies functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for methoxy). UV-Vis spectroscopy monitors electronic transitions, while NMR assigns proton environments (e.g., aromatic protons at δ 6.77–6.89 ppm) .
  • Computational Methods: Density Functional Theory (DFT) calculates optimized geometries, vibrational frequencies, and thermodynamic parameters (e.g., Gibbs free energy) to validate experimental data .

Q. What safety protocols are critical for handling N-(2-Methoxyphenyl)piperazine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency Response: For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How do structural modifications of N-(2-Methoxyphenyl)piperazine impact 5-HT1A receptor binding affinity?

Methodological Answer:

  • Substitution Strategies: Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances receptor affinity. For example, xanthone derivatives with the N-(2-methoxyphenyl)piperazine fragment show Ki values <100 nM for 5-HT1A .
  • In Vivo Evaluation: Tail-flick and forced swim tests in rodents quantify antidepressant-like effects. Dose-response curves (e.g., 10–30 mg/kg) correlate receptor occupancy with behavioral outcomes .

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Model-Specific Variability: Differences in species (e.g., rat vs. human 5-HT1A receptor isoforms) or assay conditions (e.g., radioligand choice: 18F-Mefway vs. 18F-FCWAY) may explain discrepancies. Cross-validation using autoradiography and PET imaging improves reproducibility .
  • Statistical Adjustments: Apply multivariate analysis to account for covariates like age, sex, and ligand lipophilicity .

Q. How do crystallographic studies inform the design of N-(2-Methoxyphenyl)piperazine-based ligands?

Methodological Answer:

  • X-ray Diffraction: Crystal structures (e.g., CCDC-1990392) reveal supramolecular interactions (e.g., hydrogen bonds between methoxy oxygen and carboxylate groups). These guide modifications to enhance binding pocket compatibility .
  • Structure-Activity Relationship (SAR): Replace the methoxy group with bulkier substituents (e.g., ethoxy) to probe steric effects on receptor docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.